4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid
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Overview
Description
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a disulfide linkage connecting two tetrazole rings, which are further attached to benzoic acid moieties. The presence of tetrazole rings and disulfide bonds makes it an interesting subject for research in materials science and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid typically involves the following steps:
Formation of Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions.
Disulfide Bond Formation: The disulfide linkage is introduced by oxidizing thiol precursors using oxidizing agents such as hydrogen peroxide or iodine.
Attachment to Benzoic Acid: The final step involves coupling the tetrazole-disulfide intermediate with benzoic acid derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling Reagents: EDCI, DMAP.
Major Products
Oxidation Products: Sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted tetrazoles.
Scientific Research Applications
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid has several scientific research applications:
Materials Science: It is used as a linker in the construction of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Coordination Chemistry: The compound’s unique structure allows it to form stable complexes with various metal ions, making it useful in studying coordination chemistry.
Biological Applications: The tetrazole rings and disulfide bonds can interact with biological molecules, potentially leading to applications in drug delivery and molecular recognition.
Mechanism of Action
The mechanism of action of 4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid involves its ability to form stable complexes with metal ions. The tetrazole rings and disulfide bonds provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the properties of the metal ions and the overall complex, leading to various applications in materials science and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid: Unique due to its disulfide linkage and tetrazole rings.
4,4’-{Diethynylanthracene-9,10-diyl}dibenzoic acid: Features ethynyl groups instead of disulfide bonds.
4,4’-{1,2-Diphenylethene-1,2-diyl}dibenzoic acid: Contains diphenylethene moieties instead of tetrazole rings.
Properties
CAS No. |
195609-94-0 |
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Molecular Formula |
C16H10N8O4S2 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
4-[5-[[1-(4-carboxyphenyl)tetrazol-5-yl]disulfanyl]tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H10N8O4S2/c25-13(26)9-1-5-11(6-2-9)23-15(17-19-21-23)29-30-16-18-20-22-24(16)12-7-3-10(4-8-12)14(27)28/h1-8H,(H,25,26)(H,27,28) |
InChI Key |
AGWXWFSOKUYDRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)SSC3=NN=NN3C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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